molecular formula C14H18N2O3 B4426886 2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide

2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide

Cat. No. B4426886
M. Wt: 262.30 g/mol
InChI Key: REKROIXSXFHIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide, also known as EMA-401, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective inhibitor of the angiotensin II type 2 receptor (AT2R) and is being investigated for its potential therapeutic applications.

Mechanism of Action

2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide selectively inhibits the AT2R, which is involved in the regulation of blood pressure and cardiovascular function. By inhibiting the AT2R, this compound reduces inflammation and oxidative stress, leading to a reduction in pain and improved cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models by inhibiting the production of inflammatory cytokines and reducing oxidative stress. It has also been shown to improve cardiovascular function by reducing blood pressure and improving vascular function.

Advantages and Limitations for Lab Experiments

2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide has several advantages for lab experiments, including its high purity and stability, as well as its selectivity and potency. However, its limited solubility in water and its high cost may be limitations for some experiments.

Future Directions

There are several future directions for the research and development of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain and cardiovascular diseases. Another direction is to optimize its synthesis method and improve its solubility and bioavailability. Additionally, this compound could be used as a tool compound to study the role of the AT2R in various physiological and pathological conditions.

Scientific Research Applications

2-(4-ethyl-2-oxo-3-morpholinyl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound is also being investigated for its potential to treat hypertension, heart failure, and diabetic nephropathy.

properties

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-16-8-9-19-14(18)12(16)10-13(17)15-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKROIXSXFHIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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